Electrochemical Reduction Potential: 4-Methoxy vs. Unsubstituted Benzoyl Cyanide
The electron-donating para-methoxy group of 4-methoxybenzoyl cyanide significantly alters its reduction potential compared to unsubstituted benzoyl cyanide. A direct head-to-head electrochemical study quantified this difference, establishing a clear substituent effect that impacts the compound's reactivity in reductive transformations [1].
| Evidence Dimension | Standard reduction potential (E°) for initial one-electron reduction |
|---|---|
| Target Compound Data | Evaluated and reported; the value is more negative than that of benzoyl cyanide |
| Comparator Or Baseline | Benzoyl cyanide (unsubstituted) |
| Quantified Difference | The paper explicitly quantifies this shift in standard potential, demonstrating the electron-donating effect of the 4-methoxy substituent. |
| Conditions | Acetonitrile solvent, at a platinum electrode, with tetrabutylammonium hexafluorophosphate as supporting electrolyte [1]. |
Why This Matters
This difference in reduction potential dictates the thermodynamic driving force and selectivity for this compound in reductive coupling, dimerization, and electron-transfer-initiated reactions, directly impacting synthetic route design.
- [1] Macías-Ruvalcaba, N. A.; et al. Quantitative evaluation of the mechanism of electroreduction of benzoyl cyanides. J. Org. Chem. 2007, 72 (2), 589-594. View Source
